molecular formula C10H10N2O B1586869 (3-Phenyl-5-isoxazolyl)methanamine CAS No. 54408-35-4

(3-Phenyl-5-isoxazolyl)methanamine

Cat. No.: B1586869
CAS No.: 54408-35-4
M. Wt: 174.2 g/mol
InChI Key: AQZLTCXQTOKUAA-UHFFFAOYSA-N
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Description

(3-Phenyl-5-isoxazolyl)methanamine is an organic compound with the molecular formula C10H10N2O. It features a phenyl group attached to an isoxazole ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the condensation of hydroxylamine with β-keto esters, followed by cyclization .

Industrial Production Methods: Industrial production of (3-Phenyl-5-isoxazolyl)methanamine may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Phenyl-5-isoxazolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: (3-Phenyl-5-isoxazolyl)methanamine is unique due to its specific combination of a phenyl group, an isoxazole ring, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLTCXQTOKUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377333
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54408-35-4
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 g. portion of the product of Example 4 was reacted with hydrochloric acid as above to obtain 1.1 g. of the desired product, m.p. 50°.
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (1.7 ml, 2.6 mmol) was added dropwise to a solution of 5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole (Method 43; 473 mg, 1.73 mmol) in DCM (8 ml) cooled in an ice bath. The mixture was warmed to ambient temperature and stirred for 18 hours and the volatiles removed by evaporation. The residue was triturated with ether to give the title compound (427 mg, 86%). NMR (DMSO) 4.33 (s, 2H), 7.1 (s, 1H), 7.5 (m, 3H), 7.8 (m, 2H), 8.6 (br s, 3H).
Quantity
1.7 mL
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reactant
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5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole
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473 mg
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8 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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